2,2-Dimethyl-1,4-oxazepane
Overview
Description
“2,2-Dimethyl-1,4-oxazepane” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, such as this compound, has seen significant advancements in recent years . These compounds are often synthesized from 1,2-amino alcohols and related compounds . N-Propargylamines, versatile building blocks in organic synthesis, have been used to synthesize 1,4-oxazepane cores .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s worth noting that morpholines, which are similar to 1,4-oxazepanes, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 170.5±23.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.7±3.0 kJ/mol and a flash point of 61.2±12.1 °C .
Scientific Research Applications
Synthesis Methods
A significant focus in the research of 2,2-Dimethyl-1,4-oxazepane lies in the development of new synthesis methods. N-Propargylamines are transformed into 1,4-oxazepane cores, highlighting the importance of atom economy and shorter synthetic routes in modern organic chemistry (Vessally et al., 2016). Similarly, the stereoselective synthesis of substituted 1,4-oxazepane derivatives through intramolecular reductive etherification is another notable advancement (Gharpure & Prasad, 2013).
Pharmacological Potential
1,4-Oxazepane derivatives, including those related to this compound, are studied for their potential as ligands for dopamine D4 receptors. These ligands could potentially be used as antipsychotics without causing extrapyramidal side effects (Audouze et al., 2004).
Applications in Organic Chemistry
The research also extends to the development of 1,4-oxazepane-2,5-diones via cyclization of amino acid precursors, with implications in the synthesis of natural products (Ruysbergh et al., 2017). Another avenue is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, contributing to the diversity of cyclic molecular scaffolds available for medicinal chemistry (Králová et al., 2020).
Mechanistic Insights
There are studies providing insights into the reaction mechanisms involved in the synthesis of 1,4-oxazepanes. For instance, the organocatalytic asymmetric Mannich addition of 3-Fluorooxindoles to Dibenzo[b,f][1,4]oxazepines offers a detailed understanding of the construction of C‒F stereocenters in these compounds (Li et al., 2019).
Safety and Hazards
The safety information for 2,2-Dimethyl-1,4-oxazepane hydrochloride indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2,2-dimethyl-1,4-oxazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-8-4-3-5-9-7/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFKBIVEFNFOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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